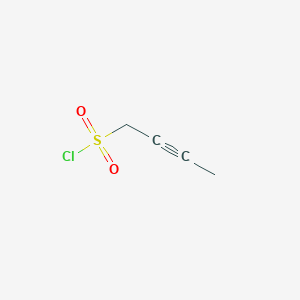
2-Bromo-4-(difluorométhoxy)-1-fluorobenzène
Vue d'ensemble
Description
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene, commonly referred to as 2-BDFB, is an organic compound belonging to the family of brominated fluorobenzenes. It is a colorless liquid with a boiling point of 126 °C and a melting point of -64 °C. 2-BDFB is widely used in scientific research due to its unique properties and its ability to be used as a building block in a variety of applications.
Applications De Recherche Scientifique
Arylations catalysées au palladium
2-Bromo-4-(difluorométhoxy)-1-fluorobenzène: est utilisé dans les procédés d'arylation directe catalysés au palladium. Ce composé, lorsqu'il est utilisé avec le catalyseur Pd(OAc)2 et le KOAc comme base, peut subir efficacement une arylation avec des hétérocycles aromatiques . Cette méthode est rentable, simple et a un faible impact environnemental, ce qui la rend attractive pour la synthèse d'hétérocycles aromatiques arylés contenant des polyfluoroalcoxy, qui sont importants en chimie pharmaceutique.
Analyse par spectroscopie infrarouge
Le composé est soumis à une spectroscopie infrarouge pour analyser ses transitions vibrationnelles. Cette technique aide à comprendre les interactions entre le composé et les solvants, ce qui est crucial pour déterminer les propriétés physiques et chimiques du matériau .
Chimie pharmaceutique
Dans l'industrie pharmaceutique, This compound est un intermédiaire clé pour la synthèse de divers médicaments. Son groupe polyfluoroalcoxy est une partie commune dans plusieurs médicaments importants, tels que les agents anticancéreux et les traitements de la dermatite atopique .
Propriétés
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBTWXKNTCYDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261475-23-3 | |
| Record name | 2-bromo-4-(difluoromethoxy)-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)





![[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B1443958.png)





amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)
